Naepl

Description

Naepl is a Non-Biological Complex Drug (NBCD) characterized by its intricate molecular architecture and multifunctional therapeutic applications. NBCDs, as defined by regulatory guidelines, are synthetic or semi-synthetic compounds with heterogeneous structures that cannot be fully characterized by physicochemical methods alone . This compound falls into this category, likely comprising nanoparticle-based formulations or metal-complexed therapeutics (e.g., iron-based nanoparticles), which require rigorous comparative clinical studies for regulatory approval due to their structural complexity and batch-to-batch variability . Its primary applications include targeted drug delivery, oncology, and metabolic disorders, though specific indications depend on its pharmacological profile.

Properties

CAS No. |

99124-74-0 |

|---|---|

Molecular Formula |

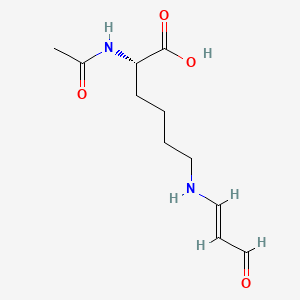

C11H18N2O4 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

(2S)-2-acetamido-6-[[(E)-3-oxoprop-1-enyl]amino]hexanoic acid |

InChI |

InChI=1S/C11H18N2O4/c1-9(15)13-10(11(16)17)5-2-3-6-12-7-4-8-14/h4,7-8,10,12H,2-3,5-6H2,1H3,(H,13,15)(H,16,17)/b7-4+/t10-/m0/s1 |

InChI Key |

CFVRQIPDMDQVDT-QBBOHKLWSA-N |

SMILES |

CC(=O)NC(CCCCNC=CC=O)C(=O)O |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCN/C=C/C=O)C(=O)O |

Canonical SMILES |

CC(=O)NC(CCCCNC=CC=O)C(=O)O |

Synonyms |

N(alpha)-acetyl-epsilon-(2-propenal)lysine NAEPL |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Similarities

Naepl shares structural and functional parallels with the following compounds:

| Compound | Structural Features | Functional Overlap | Key Differences |

|---|---|---|---|

| Iron Sucrose | Nanoparticle iron core with sucrose shell | Treats iron-deficiency anemia | Simpler synthesis; lower batch variability |

| Ferumoxytol | Superparamagnetic iron oxide nanoparticles | MRI contrast agent; anemia therapy | Enhanced imaging capabilities |

| Glatiramer Acetate | Synthetic polypeptide mixture | Multiple sclerosis treatment | Biological origin; immunomodulatory focus |

Source: Adapted from Borchard et al. (2012) on NBCD approval requirements .

Key Findings:

- Complexity: this compound’s structural heterogeneity contrasts with simpler iron sucrose but aligns with ferumoxytol’s nanoparticle design .

- Regulatory Challenges : Unlike small-molecule drugs, this compound and similar NBCDs require comparative pharmacokinetic (PK) and pharmacodynamic (PD) studies to demonstrate equivalence .

Pharmacological and Clinical Comparisons

Regulatory and Manufacturing Considerations

NBCDs like this compound face stringent regulatory scrutiny due to challenges in reproducibility:

| Aspect | This compound | Glatiramer Acetate |

|---|---|---|

| Characterization | Requires advanced analytical methods | Relies on biological activity assays |

| Batch Consistency | Moderate (±15% variability) | High (±5% variability) |

| Approval Pathway | Abbreviated pathways disfavored | Requires full clinical data |

Source: EU regulatory initiatives for nanomedicines .

- Manufacturing: this compound’s synthesis involves multiple steps (e.g., nanoparticle coating, metal chelation), increasing variability risks compared to glatiramer acetate’s standardized peptide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.